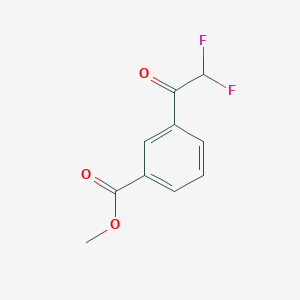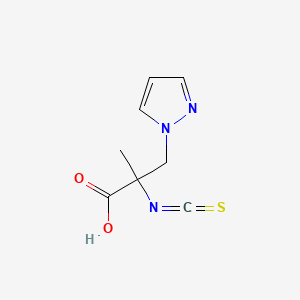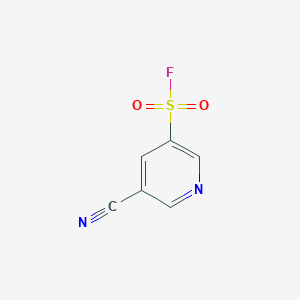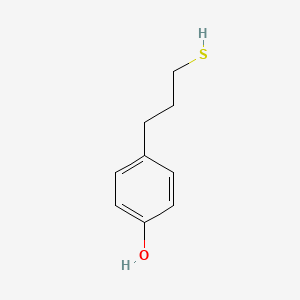
4-(3-Mercaptopropyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Mercaptopropyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a 3-mercaptopropyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
4-(3-Mercaptopropyl)phenol can be synthesized through thiol-ene reactions, which involve the addition of thiol groups to alkenes. One common method involves the reaction of 4-allylphenol with 3-mercaptopropionic acid under photochemical or thermal conditions . The reaction typically requires the presence of a radical initiator, such as azobisisobutyronitrile, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as distillation or crystallization, to remove impurities and obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-(3-Mercaptopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Addition: The thiol group can add to alkenes or alkynes in thiol-ene or thiol-yne reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation, respectively.
Addition: Radical initiators like azobisisobutyronitrile are used in thiol-ene reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Addition: Thioethers and thioesters.
科学研究应用
4-(3-Mercaptopropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of adhesives, coatings, and as a stabilizer in plastics.
作用机制
The mechanism of action of 4-(3-Mercaptopropyl)phenol involves its ability to interact with various molecular targets through its thiol and phenol groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. The phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to different targets .
相似化合物的比较
Similar Compounds
4-(3-Mercaptopropyl)anisole: Similar structure but with a methoxy group instead of a hydroxyl group.
4-(3-Mercaptopropyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.
4-(3-Mercaptopropyl)benzaldehyde: Features an aldehyde group instead of a hydroxyl group.
Uniqueness
4-(3-Mercaptopropyl)phenol is unique due to the presence of both a thiol and a phenol group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a versatile compound in both research and industrial applications.
属性
分子式 |
C9H12OS |
|---|---|
分子量 |
168.26 g/mol |
IUPAC 名称 |
4-(3-sulfanylpropyl)phenol |
InChI |
InChI=1S/C9H12OS/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,10-11H,1-2,7H2 |
InChI 键 |
GLCPHTWKDVPOOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCS)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


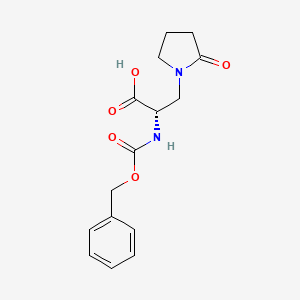
![3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine](/img/structure/B15311216.png)
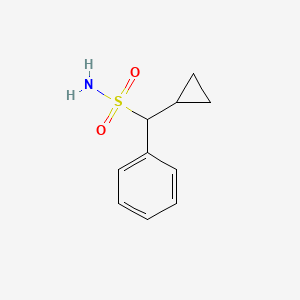

![tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate](/img/structure/B15311234.png)
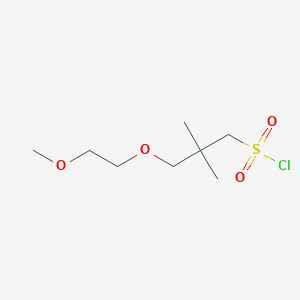
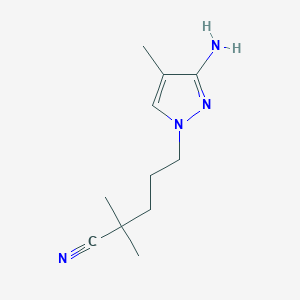

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
